molecular formula C8H9FN2O B3431696 2-(3-Fluorophenyl)-N-hydroxyacetimidamide CAS No. 925252-32-0

2-(3-Fluorophenyl)-N-hydroxyacetimidamide

Cat. No. B3431696
CAS RN: 925252-32-0
M. Wt: 168.17 g/mol
InChI Key: MOSPBYILTXWKJK-UHFFFAOYSA-N
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Description

The compound “2-(3-Fluorophenyl)-N-hydroxyacetimidamide” is a complex organic molecule. It likely contains a fluorophenyl group, which is a phenyl ring (a hexagonal ring of carbon atoms) with a fluorine atom attached, and a hydroxyacetimidamide group, which contains nitrogen, oxygen, and hydrogen .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various organic chemistry reactions, such as amidation .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific structure and the conditions under which it is used. Similar compounds, such as those containing a pyrrolidine ring, have been studied for their reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its specific molecular structure. These properties could include its melting point, boiling point, solubility, and stability .

Mechanism of Action

Target of Action

It’s structurally related to the class of amphetamines , which primarily target the monoamine transporters, particularly those for dopamine and norepinephrine . These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

As a structural analog of amphetamines, 2-(3-Fluorophenyl)-N-hydroxyacetimidamide likely interacts with its targets in a similar manner. Amphetamines act as a substrate for monoamine transporters, leading to the release of neurotransmitters into the synaptic cleft . This compound might exhibit a similar mode of action, leading to increased levels of dopamine and norepinephrine in the synaptic cleft .

Biochemical Pathways

Based on its structural similarity to amphetamines, it can be inferred that it might influence the dopaminergic and noradrenergic pathways . These pathways are involved in various physiological processes, including mood regulation, reward, and the body’s response to stress.

Pharmacokinetics

Related compounds such as amphetamines are known to have a rapid onset of action, with effects typically beginning within 20-60 minutes of administration . The elimination half-life of similar compounds is typically around 90 minutes

Result of Action

Based on its structural similarity to amphetamines, it can be inferred that it might lead to increased synaptic concentrations of dopamine and norepinephrine . This could result in heightened alertness, increased energy, and potential euphoria .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state, potentially influencing its absorption and distribution . Additionally, factors such as temperature and the presence of other substances could impact the compound’s stability and reactivity .

Safety and Hazards

The safety and hazards associated with “2-(3-Fluorophenyl)-N-hydroxyacetimidamide” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions, including using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for research on “2-(3-Fluorophenyl)-N-hydroxyacetimidamide” would likely depend on its properties and potential applications. For example, if it showed promise as a drug, further studies might focus on its efficacy, safety, and mechanism of action .

properties

IUPAC Name

2-(3-fluorophenyl)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSPBYILTXWKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247637
Record name [C(Z)]-3-Fluoro-N-hydroxybenzeneethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

925252-32-0
Record name [C(Z)]-3-Fluoro-N-hydroxybenzeneethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925252-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [C(Z)]-3-Fluoro-N-hydroxybenzeneethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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